1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(5-chloro-2-methylphenyl)piperazine
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-butoxyphenyl group and at position 4 with a piperazine ring bearing a 5-chloro-2-methylphenyl substituent. The 4-butoxyphenyl group contributes to lipophilicity, while the chloro and methyl groups on the piperazine may influence electronic properties and receptor binding.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O/c1-3-4-17-34-23-9-6-21(7-10-23)24-19-26-27(29-11-12-33(26)30-24)32-15-13-31(14-16-32)25-18-22(28)8-5-20(25)2/h5-12,18-19H,3-4,13-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVSBKJPDWGZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(5-chloro-2-methylphenyl)piperazine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyrazine core with various substituents that enhance its biological activity. The presence of the butoxy group increases lipophilicity, which may improve cellular uptake and bioavailability. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H28ClN5O |
| Molecular Weight | 451.97 g/mol |
| LogP | 5.0915 |
| Polar Surface Area | 72.221 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Preliminary studies have indicated that the compound exhibits significant antitumor activity against various cancer cell lines. Notably, it has shown effectiveness against A549 (lung cancer) and H322 (non-small cell lung cancer) cell lines with a dose-dependent inhibition profile. The mechanism appears to involve interference with cell proliferation and apoptosis pathways, suggesting potential as a therapeutic agent in oncology.
Research indicates that the compound may interact with specific biological targets involved in cell cycle regulation and apoptosis. Initial evaluations suggest that it may modulate pathways related to BCL2 family proteins and caspases, which are crucial for apoptosis induction. Further studies are needed to elucidate these interactions and their implications for cancer treatment.
Anti-inflammatory Properties
In addition to its antitumor effects, compounds similar in structure have been reported to possess anti-inflammatory properties . This suggests that this compound might also be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds or derivatives:
- Cytotoxicity Studies : In vitro assays have demonstrated cytotoxic effects at micromolar concentrations, indicating potential for further development as an anticancer agent .
- Gene Expression Analysis : Treatment with similar pyrazolo compounds has resulted in upregulation of genes associated with apoptotic pathways (e.g., TNF, GADD45A), reinforcing the hypothesis that these compounds can trigger programmed cell death in cancer cells .
- Structure-Activity Relationship (SAR) : The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to other pyrazole derivatives. For instance, the butoxy group enhances lipophilicity and may play a role in modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
*Estimated based on molecular formula (C₂₆H₂₈ClN₅O).
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-butoxyphenyl group increases lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy or ethoxy) .
- The 5-chloro-2-methylphenyl group on the piperazine may reduce solubility compared to pyridinyl (G430-1453) or tert-butyl carbamate (14d) substituents .
Biological Activity Trends :
- Fluorine-containing analogs (e.g., compound 12 in ) demonstrate enhanced target binding and metabolic stability, suggesting that the target’s chloro substituent could similarly improve receptor affinity.
- Piperazine modifications, such as tert-butyl carbamates (14d), improve solubility, whereas bulky aryl groups (e.g., 2,5-dimethylphenyl in ) may enhance selectivity .
Synthetic Strategies :
- Coupling reactions using HBTU/DIPEA in DCM are common for introducing piperazine substituents (e.g., 14d, G430-1453) .
- Reductive amination (e.g., compound 12 in ) or sulfonylation (e.g., ) are alternative methods for piperazine functionalization.
Research Findings and Implications
- Structural Flexibility : The pyrazolo[1,5-a]pyrazine core accommodates diverse substituents, enabling tuning of physicochemical and pharmacological properties.
- Activity Optimization : Fluorine or chlorine introduction (as in ) is a validated strategy for enhancing potency and pharmacokinetics.
- Solubility Challenges : While the target’s butoxyphenyl group may improve membrane permeability, its chloro-methylpiperazine moiety could necessitate formulation adjustments for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
